5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Beschreibung

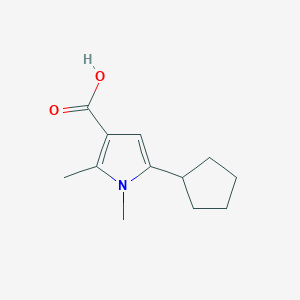

5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative characterized by a cyclopentyl substituent at the 5-position and methyl groups at the 1- and 2-positions of the pyrrole ring.

Eigenschaften

Molekularformel |

C12H17NO2 |

|---|---|

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

5-cyclopentyl-1,2-dimethylpyrrole-3-carboxylic acid |

InChI |

InChI=1S/C12H17NO2/c1-8-10(12(14)15)7-11(13(8)2)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

OWQYKBNQWSTBEL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(N1C)C2CCCC2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with cyclopentylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .

Another method involves the use of N-alkoxycarbonyl protection, which can endow pyrrole with distinct reactivity. This method employs carboxylic acids with a sulfonic acid anhydride activator to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

5-Cyclopentyl-1,2-dimethyl-1H-pyrrol-3-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Diese Verbindung kann bei der Untersuchung von biologischen Signalwegen und Enzym-Interaktionen verwendet werden.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften verwendet.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 5-cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its pyrrole structure allows for various chemical modifications, making it useful in studying reaction mechanisms and developing new synthetic methods.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Building Block | Used in the synthesis of pyrrole derivatives |

| Reaction Mechanisms | Studied for understanding electrophilic aromatic substitution reactions |

Biology

The compound has been investigated for its potential biological activities. Preliminary studies suggest that it may possess antimicrobial and anticancer properties. The carboxylic acid group can form hydrogen bonds with biological molecules, potentially influencing their activity.

Case Study: Anticancer Activity

A study explored the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a lead compound for anticancer drug development.

Table 2: Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Exhibited activity against several bacterial strains |

| Anticancer | Reduced viability of specific cancer cell lines |

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets involved in disease processes, making it a candidate for drug development.

Example: Drug Development

Research is ongoing to evaluate the efficacy and safety of formulations containing this compound as part of combination therapies for treating various cancers.

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties can be harnessed in developing new materials with specific functionalities.

Table 3: Industrial Applications

| Industry | Application |

|---|---|

| Specialty Chemicals | Used as an intermediate in chemical synthesis |

| Materials Science | Explored for developing polymers and coatings |

Wirkmechanismus

Der Wirkungsmechanismus von 5-Cyclopentyl-1,2-dimethyl-1H-pyrrol-3-carbonsäure beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrrole-3-carboxylic Acid Derivatives

Key Findings:

Substituent Effects on Lipophilicity and Solubility :

- Cycloalkyl vs. Aryl Groups : The cyclopentyl substituent (logP ~3.5 estimated) confers higher lipophilicity compared to aryl groups like 4-fluorophenyl (logP ~2.8) or 4-methoxyphenyl (logP ~2.2). This enhances membrane permeability but reduces aqueous solubility .

- Electron-Withdrawing Groups : The 4-chlorophenyl derivative (Cl substituent) increases acidity (pKa ~3.5–4.0), improving solubility in basic media, whereas the methoxy group in 5-(4-methoxyphenyl) analogs enhances solubility in polar solvents .

Synthetic Accessibility: Cyclopentyl and cyclobutyl derivatives require alkylation or cycloaddition strategies, often involving palladium-catalyzed cross-coupling or Friedel-Crafts reactions. In contrast, aryl-substituted analogs (e.g., 4-chlorophenyl) are synthesized via Suzuki-Miyaura coupling, yielding 71–95% efficiency . Patent literature highlights novel methods for morpholine-containing analogs (e.g., 5-chloro derivatives), suggesting that cyclopentyl variants may require tailored protocols for regioselective substitution .

Biological Activity :

- Anticancer Applications : The 4-chlorophenyl derivative () exhibits potent Bcl-2/Bcl-xL inhibition (IC₅₀ <1 µM), attributed to π-π stacking with hydrophobic protein pockets. The cyclopentyl analog’s bulky substituent may sterically hinder similar interactions but could target alternative binding sites .

- Pharmacokinetics : Fluorophenyl derivatives show improved metabolic stability compared to chlorophenyl analogs, while methoxy groups enhance bioavailability due to reduced first-pass metabolism .

Biologische Aktivität

5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 2059965-89-6) is a compound belonging to the pyrrole family, characterized by its five-membered ring structure containing nitrogen. This compound has garnered interest in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 207.27 g/mol. The structure includes a cyclopentyl group and two methyl groups attached to the pyrrole ring, along with a carboxylic acid functional group. This unique arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The pyrrole ring may participate in π-π stacking interactions with aromatic residues in proteins, influencing various biochemical pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including:

- Induction of apoptosis in tumor cells.

- Inhibition of key signaling pathways involved in cell growth and survival.

For instance, a study indicated that derivatives of pyrrole compounds demonstrate selective cytotoxicity towards leukemia cells by downregulating anti-apoptotic proteins . Further research is needed to elucidate the exact pathways involved.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. The results showed that modifications at the pyrrole ring significantly affect anticancer activity, with specific substitutions enhancing potency against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In another research article, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1H-Pyrrole-3-carboxylic acid | Lacks cyclopentyl and methyl groups | Lower activity |

| 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | Similar structure but different methyl positions | Moderate activity |

| Cyclopentylpyrrole | Contains cyclopentyl group but no carboxylic acid | Varying reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.